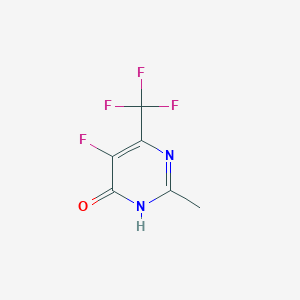

5-Fluoro-2-methyl-6-(trifluoromethyl)pyrimidin-4(1h)-one

Description

BenchChem offers high-quality 5-Fluoro-2-methyl-6-(trifluoromethyl)pyrimidin-4(1h)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-methyl-6-(trifluoromethyl)pyrimidin-4(1h)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

6265-63-0 |

|---|---|

Molecular Formula |

C6H4F4N2O |

Molecular Weight |

196.10 g/mol |

IUPAC Name |

5-fluoro-2-methyl-4-(trifluoromethyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C6H4F4N2O/c1-2-11-4(6(8,9)10)3(7)5(13)12-2/h1H3,(H,11,12,13) |

InChI Key |

YKVGKGFYBITAHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)F)C(F)(F)F |

Origin of Product |

United States |

Biological Activity

5-Fluoro-2-methyl-6-(trifluoromethyl)pyrimidin-4(1H)-one, commonly referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique trifluoromethyl group and fluorine substitution, which significantly influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer potential, anti-inflammatory effects, and other relevant biological activities based on recent research findings.

The molecular formula of 5-Fluoro-2-methyl-6-(trifluoromethyl)pyrimidin-4(1H)-one is with a molecular weight of approximately 196.10 g/mol. Key physical properties include:

- Density : 1.58 g/cm³

- Boiling Point : 126.8 °C at 760 mmHg

- Flash Point : 30.5 °C

These properties suggest a compound that is stable under standard laboratory conditions but requires careful handling due to its volatility and potential toxicity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-Fluoro-2-methyl-6-(trifluoromethyl)pyrimidin-4(1H)-one. It acts as a BMI-1 inhibitor, which is crucial in the regulation of cancer cell proliferation and survival. The compound has demonstrated the ability to induce apoptosis in various cancer cell lines, including mantle cell lymphoma cells, with an IC50 ranging from 68 to 340 nM .

Case Study: Cancer Cell Lines

In a study involving human cancer cell lines, treatment with this compound resulted in significant reductions in cell viability compared to untreated controls. The mechanism involves the downregulation of MCL-1 and activation of p53 pathways, leading to mitochondrial apoptosis .

| Cell Line | IC50 (nM) |

|---|---|

| Mantle Cell Lymphoma | 68 - 340 |

| HeLa | Variable |

| K562 | Variable |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It was found to suppress COX-2 activity effectively, with reported IC50 values comparable to standard anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol) . This suggests a potential role in treating inflammatory diseases.

Research Findings on Anti-inflammatory Activity

In vitro assays indicated that derivatives of pyrimidine structures exhibit significant anti-inflammatory effects through the inhibition of prostaglandin synthesis pathways .

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, this compound shows promise in various biological assays:

- Antibacterial Activity : Preliminary studies indicate potential antibacterial properties against certain strains.

- Cytotoxicity : The compound exhibits cytotoxic effects on normal and cancer cell lines, suggesting a selective toxicity profile that could be beneficial in therapeutic applications .

Structure-Activity Relationship (SAR)

The presence of fluorine atoms and the trifluoromethyl group significantly enhance the lipophilicity and metabolic stability of the compound, which may contribute to its biological efficacy. Research into SAR has shown that modifications at specific positions on the pyrimidine ring can lead to variations in biological activity, indicating that further structural optimization could yield more potent derivatives .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

One of the primary applications of 5-Fluoro-2-methyl-6-(trifluoromethyl)pyrimidin-4(1H)-one is in the development of antiviral agents. Studies have shown that derivatives of this compound exhibit inhibitory effects against viral replication, particularly in the context of RNA viruses. The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate cellular membranes and exert its effects on viral targets .

Antitumor Properties

Research indicates that this pyrimidine derivative has potential antitumor activity. It has been evaluated for its ability to inhibit specific kinases involved in cancer cell proliferation. The presence of fluorine atoms in its structure is believed to contribute to its potency by enhancing binding affinity to target proteins .

Agrochemical Applications

Herbicidal Activity

5-Fluoro-2-methyl-6-(trifluoromethyl)pyrimidin-4(1H)-one has been explored as a potential herbicide. Its structural characteristics allow it to interfere with plant growth processes, making it effective against certain weed species. The trifluoromethyl group plays a crucial role in enhancing herbicidal activity by affecting the compound's metabolic stability and selectivity .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of 5-Fluoro-2-methyl-6-(trifluoromethyl)pyrimidin-4(1H)-one and its biological activity is crucial for optimizing its effectiveness. Various studies have been conducted to modify different parts of the molecule, leading to the identification of more potent analogs. These modifications often focus on altering substituents on the pyrimidine ring or adjusting the fluorination pattern to enhance pharmacokinetic properties .

Synthesis and Derivatives

The synthesis of 5-Fluoro-2-methyl-6-(trifluoromethyl)pyrimidin-4(1H)-one typically involves multi-step reactions starting from simpler pyrimidine precursors. Researchers have developed various synthetic routes that allow for the introduction of different functional groups, leading to a library of derivatives with tailored biological activities .

Case Study 1: Antiviral Development

In a recent study, researchers synthesized a series of analogs based on 5-Fluoro-2-methyl-6-(trifluoromethyl)pyrimidin-4(1H)-one and evaluated their antiviral activities against influenza viruses. The results indicated that specific modifications led to enhanced efficacy, providing insights into structure-based drug design strategies for antiviral therapies .

Case Study 2: Herbicide Efficacy

Another investigation focused on the herbicidal properties of this compound against common agricultural weeds. Field trials demonstrated that formulations containing 5-Fluoro-2-methyl-6-(trifluoromethyl)pyrimidin-4(1H)-one significantly reduced weed biomass compared to untreated controls, highlighting its potential as a selective herbicide .

Chemical Reactions Analysis

Chlorination Reactions

The hydroxyl group at position 4 can be replaced by chlorine using phosphorus oxychloride (POCl₃), a common method for converting pyrimidinones to chloropyrimidines.

Table 1: Chlorination Reaction Conditions and Yields

Key Observations :

-

Higher yields (79%) are achieved with POCl₃ and N,N-dimethylaniline under reflux compared to conditions without a catalyst .

-

Excessive POCl₃ concentration or prolonged heating reduces yields due to volatility of the product .

Nucleophilic Substitution

The hydroxyl group can undergo O-alkylation or O-arylation to form ethers, leveraging its weakly acidic nature (pKa ~8–10).

Table 2: Etherification Reactions

| Reaction Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aryl chlorides (e.g., benzamide derivatives) | K₂CO₃, DMF, 80°C (8–10 h) | 4-Aryloxy-pyrimidine derivatives | 49–75% |

Example Synthesis :

3-Bromo-4-chloro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5n ) was synthesized via coupling of 4-chloro-6-(trifluoromethyl)-2-methylpyrimidine with a brominated benzamide derivative, yielding 68% .

Mechanistic Insight :

-

The reaction proceeds via deprotonation of the hydroxyl group to form a nucleophilic oxyanion, which attacks electrophilic partners (e.g., aryl chlorides) .

Amide Coupling

The hydroxyl group can be functionalized via amide bond formation, enhancing biological activity in antifungal applications.

Table 3: Amide Coupling Reactions

Notable Findings :

-

Compound 5o demonstrated superior antifungal activity against Phomopsis sp. compared to commercial fungicides .

-

Structural activity relationship (SAR) studies indicate that electron-withdrawing substituents (e.g., CF₃, Br) enhance bioactivity .

Hydrogenation and Reduction

The pyrimidine ring can undergo hydrogenation under catalytic conditions to produce dihydro derivatives, though this is less explored for the title compound.

Hypothetical Pathway :

-

Pd/C or Raney Ni in methanol/H₂ could reduce the 3,4-double bond, yielding 5-fluoro-2-methyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-ol.

Stability and Byproduct Formation

Q & A

Q. What are the common synthetic routes for preparing 5-Fluoro-2-methyl-6-(trifluoromethyl)pyrimidin-4(1H)-one, and how do reaction conditions influence yield?

The synthesis typically involves halogenation or fluorination of pyrimidinone precursors. For example, phosphorylation with POCl₃ under reflux (100°C, 1 hour) is a key step for introducing chloro groups, followed by fluorination . A one-pot multicomponent reaction using β-diketones and urea derivatives is also reported for analogous pyrimidinones, achieving yields of 19–67% depending on substituents and catalysts . Key Methodological Considerations :

- Optimize stoichiometry of phosphoryl chloride to avoid over-halogenation.

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC to isolate products before side reactions occur.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- ¹H/¹³C NMR : The trifluoromethyl group (-CF₃) appears as a singlet at ~110–120 ppm in ¹³C NMR, while the pyrimidinone carbonyl resonates near 160–170 ppm. Fluorine substituents split signals in adjacent protons .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C-F stretches) confirm core functional groups .

- MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) with <5 ppm error .

Q. What are the reactivity trends of the trifluoromethyl group in this compound under basic or acidic conditions?

The -CF₃ group is electron-withdrawing, stabilizing the pyrimidinone ring but making it susceptible to nucleophilic attack at the 4-position. In acidic conditions, protonation of the carbonyl oxygen increases electrophilicity, while basic conditions may deprotonate the hydroxyl group, altering solubility and reactivity .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorination or methylation be addressed during synthesis?

Regioselectivity is influenced by steric and electronic factors. For fluorination:

- Use directing groups (e.g., amino or hydroxyl) to guide electrophilic fluorinating agents (e.g., Selectfluor®) to the desired position.

- Computational modeling (DFT) predicts favorable sites for substitution based on charge distribution .

Example : In a related compound, 6-(trifluoromethyl)pyrimidin-4(1H)-one, fluorination at the 5-position was achieved with 90% selectivity using DAST (diethylaminosulfur trifluoride) at -20°C .

Q. How to resolve contradictions in spectral data for structural elucidation?

- Case Study : Conflicting ¹H NMR signals for diastereomers of polyfluoroalkyl derivatives were resolved via NOESY experiments and X-ray crystallography, confirming axial chirality .

- Actionable Steps :

- Cross-validate with 2D NMR (COSY, HSQC).

- Compare experimental data with computational predictions (e.g., Gaussian NMR simulations).

Q. What computational tools are effective for studying the electronic properties of this compound?

- DFT Calculations : Gaussian 09 or ORCA can model HOMO-LUMO gaps, electrostatic potentials, and Fukui indices to predict reactivity .

- Molecular Docking : AutoDock Vina assesses binding affinity to biological targets (e.g., enzymes inhibited by pyrimidinones) .

Q. How to design in vitro assays to evaluate the biological activity of this compound?

- Target Selection : Prioritize kinases or dehydrogenases, as pyrimidinones often modulate these enzymes.

- Assay Protocol :

- Use fluorescence-based ATPase assays (e.g., ADP-Glo™) for kinase inhibition studies.

- Measure IC₅₀ values in triplicate, with positive controls (e.g., staurosporine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.